Methylacifluorfen-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H9ClF3NO5 |

|---|---|

Molecular Weight |

378.70 g/mol |

IUPAC Name |

trideuteriomethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate |

InChI |

InChI=1S/C15H9ClF3NO5/c1-24-14(21)10-7-9(3-4-12(10)20(22)23)25-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3/i1D3 |

InChI Key |

AHGMXAFUHVRQAD-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

What is Methylacifluorfen-d3 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methylacifluorfen-d3, a deuterated analog of the herbicide Acifluorfen-methyl. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for analytical and research purposes.

Introduction

This compound is the deuterated form of Methylacifluorfen, a diphenyl ether herbicide. The stable isotope labeling with deuterium (³H or D) makes it a valuable tool in analytical and metabolic studies, primarily as an internal standard for quantitative analysis of Acifluorfen-methyl in various matrices. Its chemical properties are nearly identical to the non-deuterated form, but its increased mass allows for clear differentiation in mass spectrometry-based analyses.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of Acifluorfen-methyl, with the exception of the three hydrogen atoms on the methyl ester group being replaced by deuterium atoms.

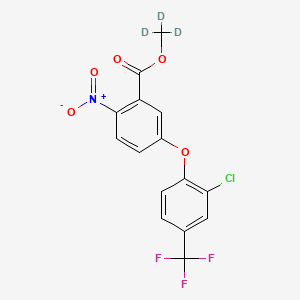

Chemical Name: methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate-d3

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for both this compound and its non-deuterated counterpart, Acifluorfen-methyl, is presented in Table 1 for easy comparison. The data for Acifluorfen-methyl is widely available, while the data for the deuterated form is based on the addition of three deuterium atoms.

Table 1: Physicochemical Properties of this compound and Acifluorfen-methyl

| Property | This compound | Acifluorfen-methyl | Reference |

| Chemical Formula | C₁₅H₆D₃ClF₃NO₅ | C₁₅H₉ClF₃NO₅ | N/A,[1][2] |

| Molecular Weight | 378.70 g/mol | 375.68 g/mol | N/A,[1][2] |

| CAS Number | 50594-67-7 (for parent) | 50594-67-7 | [3] |

| Appearance | Solid | White to off-white solid | N/A, |

| Melting Point | Not available | 58-59 °C | |

| Boiling Point | Not available | 392.3±42.0 °C (Predicted) | |

| Density | Not available | 1.472±0.06 g/cm³ (Predicted) |

Synthesis and Isotopic Labeling

The synthesis of this compound typically involves the esterification of the parent acid, Acifluorfen, with deuterated methanol (CD₃OH) in the final step. The general synthetic route for Acifluorfen and its subsequent esterification is a multi-step process.

A potential synthetic pathway is outlined below:

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of Tritiated Acifluorfen Methyl Ester

Applications in Research and Analysis

The primary application of this compound is as an internal standard in analytical methods, particularly for the quantification of Acifluorfen-methyl in environmental and biological samples. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.

Experimental Workflow: Quantitative Analysis using LC-MS/MS

Below is a typical experimental workflow for the quantitative analysis of Acifluorfen-methyl using this compound as an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

This compound is an essential analytical tool for researchers and scientists studying the herbicide Acifluorfen-methyl. Its use as an internal standard in mass spectrometry-based methods ensures accurate and reliable quantification. This guide provides a foundational understanding of its chemical properties, synthesis, and applications, serving as a valuable resource for professionals in the field.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methylacifluorfen-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylacifluorfen-d3 is the deuterated analog of methylacifluorfen, a diphenyl ether herbicide. This class of herbicides is known for its potent, light-dependent herbicidal activity, which results from the inhibition of the enzyme protoporphyrinogen oxidase (PPO). The substitution of three hydrogen atoms with deuterium atoms in the methyl group (-OCH3 becomes -OCD3) makes this compound a valuable tool in metabolic studies, particularly for tracking its metabolic fate and understanding its mechanism of action with greater precision using techniques like mass spectrometry. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols, and a visualization of its primary signaling pathway.

Core Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | PubChem |

| Synonyms | Acifluorfen Methyl Ester-d3, Methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate-d3 | --- |

| CAS Number | 50594-67-7 (for non-deuterated) | PubChem |

| Molecular Formula | C₁₅H₆D₃ClF₃NO₅ | Inferred |

| Molecular Weight | ~378.70 g/mol | Calculated |

| Melting Point | 58-59 °C | ChemicalBook[1] |

| Boiling Point | Data not available | --- |

| Solubility | Data not available | --- |

| Appearance | White to off-white solid-liquid mixture | ChemicalBook[1] |

Note: The molecular weight of the deuterated compound is calculated by adding the mass of three deuterium atoms and subtracting the mass of three protium atoms from the molecular weight of the non-deuterated Acifluorfen-methyl (375.68 g/mol ). Experimental data for the boiling point and solubility of this compound are not currently available in the public domain.

Mechanism of Action: Protoporphyrinogen Oxidase Inhibition

This compound, like other diphenyl ether herbicides, acts as a potent inhibitor of protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. This pathway is essential for the production of both chlorophyll in plants and heme in animals.

Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX. This excess protoporphyrinogen IX leaks from the chloroplast into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX by non-enzymatic means. Protoporphyrin IX is a powerful photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid peroxidation of lipids in cellular membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Signaling Pathway Diagram

Caption: Inhibition of PPO by this compound leads to ROS-mediated cell death.

Experimental Protocols

Determination of Physical Properties (General Procedures)

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/minute for an initial approximate determination. For an accurate measurement, a fresh sample is heated to about 10-15 °C below the approximate melting point, and then the temperature is increased slowly at a rate of 1-2 °C/minute.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

-

Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, acetone, methanol) in a flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protoporphyrinogen Oxidase (PPO) Activity Assay (Fluorometric Method)

This assay measures the activity of PPO by monitoring the fluorescence of protoporphyrin IX, the product of the enzymatic reaction.

-

Enzyme Extraction:

-

Plant tissue (e.g., etiolated cucumber cotyledons) is homogenized in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 10 mM MgCl₂, and 10 mM dithiothreitol).

-

The homogenate is filtered and centrifuged to obtain a crude enzyme extract (supernatant).

-

-

Substrate Preparation:

-

Protoporphyrinogen IX is prepared fresh by the reduction of protoporphyrin IX using sodium amalgam under an inert atmosphere. The reaction is complete when the characteristic red fluorescence of protoporphyrin IX is no longer visible under UV light.

-

-

Assay Procedure:

-

The reaction mixture contains the enzyme extract, assay buffer, and varying concentrations of this compound (or a solvent control).

-

The mixture is pre-incubated at a specific temperature (e.g., 30 °C).

-

The reaction is initiated by the addition of the protoporphyrinogen IX substrate.

-

The increase in fluorescence due to the formation of protoporphyrin IX is monitored over time using a fluorometer (excitation ~400 nm, emission ~630 nm).

-

-

Data Analysis:

-

The rate of protoporphyrin IX formation is calculated from the linear portion of the fluorescence curve.

-

The inhibitory effect of this compound is determined by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow Diagram

Caption: Workflow for determining the IC₅₀ of this compound on PPO.

Conclusion

This compound is a critical tool for detailed mechanistic and metabolic studies of diphenyl ether herbicides. While a comprehensive dataset of its physical and chemical properties is not yet publicly available, the information for its non-deuterated analog, Acifluorfen-methyl, provides a reliable reference point. The well-established mechanism of action through the inhibition of protoporphyrinogen oxidase, leading to light-dependent oxidative stress, is the foundation for its herbicidal activity. The provided experimental protocols offer a starting point for researchers to investigate the properties and biological activity of this and similar compounds. Further research to fully characterize the physical and chemical properties of this compound will be beneficial for its application in advanced scientific studies.

References

Navigating the Nuances of Deuterated Standards: A Technical Guide to the Isotopic Purity and Stability of Methylacifluorfen-d3

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical research, particularly in pharmacokinetic and metabolism studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification. Methylacifluorfen-d3, the deuterated analog of the herbicide derivative Methylacifluorfen, serves as a critical tool in such analyses. This technical guide provides an in-depth exploration of the core attributes of this compound, focusing on its isotopic purity and stability. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes fundamental principles of deuterated standards to offer a robust framework for its effective utilization.

Understanding Methylacifluorfen

Methylacifluorfen is a chemical intermediate used in the synthesis of Acifluorfen, a diphenyl ether herbicide. A foundational understanding of the parent compound is essential before delving into the specifics of its deuterated counterpart.

Chemical Properties of Methylacifluorfen:

| Property | Value |

| Chemical Name | methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate[1] |

| CAS Number | 50594-67-7[2] |

| Molecular Formula | C₁₅H₉ClF₃NO₅[1][2] |

| Molecular Weight | 375.68 g/mol [2] |

| Appearance | White to off-white solid-liquid mixture |

| Melting Point | 58-59 °C |

Isotopic Purity of this compound

Isotopic purity is a critical parameter for a deuterated internal standard, as it directly impacts the accuracy of quantitative analyses. It refers to the percentage of the compound that contains the desired number of deuterium atoms.

Defining Isotopic Purity and Enrichment

It is crucial to distinguish between isotopic enrichment and isotopic purity (or species abundance). Isotopic enrichment refers to the percentage of deuterium at a specific labeled position. In contrast, isotopic purity is the percentage of the total population of molecules that have the specific, complete isotopic composition. For a compound like this compound, which has three deuterium atoms, a starting material with high isotopic enrichment at each position will not result in a final product with the same level of overall isotopic purity due to the statistical probability of incomplete deuteration at one or more sites.

Synthesis and Expected Purity Levels

The synthesis of deuterated compounds can be achieved through various methods, including hydrogen/deuterium exchange processes. For this compound, deuteration would likely target the methyl group, replacing three hydrogen atoms with deuterium. The efficiency of this process dictates the final isotopic purity. Commercially available deuterated standards typically have high isotopic purity.

Table of Expected Isotopic Purity for Deuterated Standards:

| Parameter | Typical Specification |

| Isotopic Purity (d₃) | ≥ 98% |

| d₀ Impurity | < 0.5% |

| Chemical Purity | > 99% |

Note: These are typical values for high-quality deuterated standards and should be confirmed by the certificate of analysis from the supplier.

Analytical Methods for Purity Assessment

The isotopic purity of this compound is best determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

HRMS can distinguish between the different isotopologues (d₀, d₁, d₂, d₃) based on their precise mass-to-charge ratios, allowing for the calculation of the relative abundance of each species.

-

NMR provides information on the location and extent of deuteration by observing the absence of signals at specific proton chemical shifts.

Stability of this compound

The stability of a deuterated internal standard is crucial for ensuring consistent performance throughout the analytical workflow, from sample preparation to final analysis.

Factors Influencing Stability

The stability of this compound can be influenced by several factors:

-

Isotopic Exchange: A primary concern for deuterated standards is the potential for deuterium atoms to exchange with protons from the surrounding environment (e.g., solvent, sample matrix). This phenomenon, known as back-exchange, can lead to a decrease in isotopic purity and compromise the accuracy of quantification. The risk of exchange is higher for deuterium atoms located on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups. For this compound, with deuteration on the methyl group, the C-D bonds are generally stable.

-

Chemical Degradation: Like its non-deuterated counterpart, this compound can be susceptible to chemical degradation under harsh conditions such as extreme pH, high temperatures, or exposure to light. The C-D bond is slightly stronger than the C-H bond, which can sometimes lead to a slight increase in stability for the deuterated compound.

-

Storage Conditions: Proper storage is essential to maintain the integrity of the standard. This typically involves storage at low temperatures (e.g., -20°C or -80°C), protection from light, and use of appropriate, non-reactive solvents.

Experimental Protocol for Stability Assessment

A robust stability study for this compound should evaluate its stability under various conditions relevant to its intended use.

Methodology:

-

Preparation of Stock and Working Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions: Aliquot the working solutions and subject them to a range of conditions:

-

Temperature: Room temperature, refrigerated (2-8°C), and frozen (-20°C and -80°C) for various durations.

-

pH: Incubate in acidic, neutral, and basic aqueous solutions.

-

Light Exposure: Expose to ambient laboratory light and UV light.

-

Freeze-Thaw Cycles: Subject the standard to multiple freeze-thaw cycles.

-

-

Sample Analysis: At specified time points, analyze the stressed samples alongside a freshly prepared control sample.

-

Analytical Technique: Utilize a validated stability-indicating HPLC method, preferably coupled with mass spectrometry (LC-MS/MS), to quantify the amount of this compound remaining and to detect any potential degradants.

-

Data Evaluation: Compare the concentration of the stressed samples to the control. A significant decrease in concentration indicates instability under those conditions. Also, monitor for any increase in the d₀ isotopologue, which would suggest isotopic exchange.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: Workflow for assessing the stability of this compound.

Conclusion

While specific experimental data for this compound remains limited in publicly accessible literature, a comprehensive understanding of its isotopic purity and stability can be extrapolated from the established principles of deuterated internal standards. Researchers and scientists should prioritize obtaining a certificate of analysis to confirm the isotopic and chemical purity of their standard. Furthermore, conducting in-house stability assessments under experimental conditions is a critical step to ensure the generation of high-quality, reproducible data. The careful consideration of these factors will enable the confident and effective use of this compound in demanding analytical applications.

References

Methylacifluorfen-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methylacifluorfen-d3, a deuterated isotopologue of the herbicide Acifluorfen-methyl. This document details its chemical properties, mechanism of action, and relevant experimental methodologies.

Core Chemical Data

| Property | Value | Source |

| Compound Name | This compound (Acifluorfen-methyl-d3) | - |

| CAS Number | 50594-67-7 (for non-deuterated Acifluorfen-methyl) | [1][2][3][4] |

| Molecular Formula | C₁₅H₆D₃ClF₃NO₅ | - |

| Molecular Weight (d3) | 378.70 g/mol | Calculated |

| Molecular Weight | 375.68 g/mol | [1] |

Mechanism of Action: Protoporphyrinogen Oxidase Inhibition

Acifluorfen and its methyl ester are diphenyl ether herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO or Protox). This enzyme is critical in the chlorophyll and heme biosynthesis pathways in plants.

The inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid into the cytoplasm. In the cytoplasm, it is oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.

Signaling Pathway Diagram

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. From the underlying physicochemical properties to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response. Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium, are widely considered the gold standard for quantitative bioanalysis.[1] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] This near-identical chemical nature ensures they effectively track the analyte through the entire analytical workflow, from extraction to detection, leading to highly accurate and precise quantification.

The core principle behind using a deuterated internal standard is its ability to mimic the analyte of interest, thereby mitigating variability throughout the analytical process.[2] By introducing a known amount of the deuterated standard into the sample at the earliest possible stage, it experiences the same procedural variations as the target analyte. These variations can include sample loss during extraction, inconsistencies in derivatization, and fluctuations in instrument response, such as ion suppression or enhancement in the mass spectrometer's ion source.[2] Because the deuterated internal standard and the analyte behave almost identically during chromatography and ionization, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate. This normalization of the analyte's response to that of the internal standard leads to a significant improvement in the accuracy and precision of the results.

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Physicochemical Properties of Deuterated Compounds

The substitution of hydrogen with deuterium, a stable isotope of hydrogen with an additional neutron, introduces subtle but significant changes in the physicochemical properties of a molecule. These changes are rooted in the greater mass of deuterium (approximately 2 amu) compared to protium (approximately 1 amu).

Kinetic Isotope Effect (KIE): The most notable consequence of deuteration is the Kinetic Isotope Effect. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This increased bond strength means that more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic pathway. This principle is fundamental to the use of deuterated compounds in drug development to enhance metabolic stability.

Chromatographic Isotope Effect: Another important phenomenon is the chromatographic isotope effect, where deuterated compounds may exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts. This is attributed to the small differences in polarity and molecular volume arising from the C-D bond being slightly shorter and less polar than the C-H bond. While perfect co-elution is ideal, a small, consistent separation is often manageable. However, significant separation can lead to differential matrix effects, compromising the accuracy of quantification.

Selection and Synthesis of Deuterated Internal Standards

The proper selection of a deuterated internal standard is critical for developing a robust analytical method. Key considerations include:

-

Position of Deuteration: Deuterium atoms should be placed in positions that are not susceptible to hydrogen-deuterium (H-D) exchange with the solvent or during the analytical process. Exchange can lead to a loss of the mass difference between the analyte and the standard.

-

Degree of Deuteration: A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure a clear mass shift from the analyte and to avoid isotopic crosstalk.

-

Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment to minimize the contribution of the unlabeled analyte.

-

Chemical Purity: The standard must be free from impurities that could interfere with the analysis.

The synthesis of deuterated compounds can be achieved through various methods, including total synthesis from deuterated precursors, catalytic deuteration using catalysts like palladium or platinum under D2 gas, and biosynthetic labeling by growing cells or microbes in deuterated media.

Experimental Protocols

The following are detailed methodologies for common sample preparation techniques and method validation experiments incorporating deuterated internal standards for LC-MS/MS analysis.

Sample Preparation

4.1.1. Protein Precipitation (PPT)

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

-

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (ACN) with 0.1% formic acid to the sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

-

The sample is now ready for LC-MS/MS analysis.

-

4.1.2. Liquid-Liquid Extraction (LLE)

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

-

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard stock solution.

-

Add 50 µL of a buffering agent (e.g., 0.1 M ammonium acetate, pH 5.0).

-

Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

The sample is now ready for LC-MS/MS analysis.

-

4.1.3. Solid-Phase Extraction (SPE)

SPE offers the most comprehensive sample cleanup by utilizing a solid sorbent to selectively retain the analyte and internal standard while washing away matrix interferences.

-

Procedure:

-

Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard stock solution.

-

Add 200 µL of 4% phosphoric acid in water and vortex.

-

Load the entire sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

The sample is now ready for LC-MS/MS analysis.

-

Method Validation

4.2.1. Selectivity

-

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.

-

Protocol:

-

Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).

-

Process one set of blank samples without the addition of the analyte or internal standard to assess for any interfering peaks at their respective retention times.

-

Process a second set of blank samples spiked only with the deuterated internal standard.

-

Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.

-

4.2.2. Matrix Effect

-

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.

-

Protocol:

-

Obtain at least six different sources of blank biological matrix.

-

Prepare three sets of samples for each matrix source:

-

Set A: Analyte and deuterated internal standard spiked into the extracted blank matrix.

-

Set B: Analyte and deuterated internal standard in a neat solution (e.g., mobile phase).

-

Set C: Blank matrix extracted and then spiked with the analyte and deuterated internal standard.

-

-

Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).

-

Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.

-

The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.

-

4.2.3. Stability

-

Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.

-

Protocol:

-

Freeze-Thaw Stability: Analyze Quality Control (QC) samples after subjecting them to at least three freeze-thaw cycles.

-

Short-Term Stability: Analyze QC samples kept at room temperature for a duration that exceeds the expected sample handling time.

-

Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.

-

Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for the maximum anticipated run time.

-

Data Presentation: The Quantitative Impact

The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics that highlight these advantages.

Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS

| Internal Standard Type | Accuracy (% Bias) | Precision (% CV) |

| Deuterated (d4-Drug X) | -2.5 to +3.8 | ≤ 5.2 |

| Structural Analog | -12.7 to +15.3 | ≤ 14.8 |

| No Internal Standard | -25.0 to +30.1 | ≤ 21.5 |

Table 2: Impact of Deuterated Internal Standard on the Bioanalysis of Buprenorphine in Ferret Plasma

| Analyte Concentration (ng/mL) | Accuracy (%) with d4-Buprenorphine IS | Precision (%RSD) with d4-Buprenorphine IS |

| 0.3 | 93 | 4 |

| 5 | 100 | 4 |

| 40 | 101 | 3 |

Table 3: Comparison of Assay Performance with and without a Stable Isotope-Labeled Internal Standard for Angiotensin IV

| Parameter | Without SIL-IS | With SIL-IS |

| Inter-day Precision (%RSD) | 18.2 | 7.9 |

| Inter-day Accuracy (% Bias) | 16.5 | 6.4 |

Troubleshooting Common Pitfalls

While deuterated internal standards are the preferred choice, potential issues can arise. Understanding how to identify and mitigate these problems is crucial for robust method development.

Caption: A logical guide for troubleshooting common issues with deuterated internal standards.

Isotopic Crosstalk

Isotopic crosstalk occurs when the isotopic distribution of the analyte contributes to the signal of the deuterated internal standard.

-

Identification:

-

Prepare a series of calibration standards of the analyte without the deuterated internal standard.

-

Analyze the samples and monitor the MRM transition for the deuterated internal standard.

-

If a signal is observed in the internal standard channel that increases with the analyte concentration, this confirms isotopic crosstalk.

-

-

Mitigation:

-

Increase the mass difference between the analyte and the deuterated IS to at least 4-5 Da.

-

Optimize the concentration of the internal standard.

-

Use a nonlinear calibration model to correct for the interference.

-

Ensure high isotopic purity of the internal standard (≥98%).

-

Deuterium Exchange

Deuterium exchange can occur if the deuterium atoms are located at positions on the molecule that are labile and can exchange with protons from the solvent.

-

Identification:

-

Incubate the deuterated internal standard in the biological matrix or a relevant buffer at a specific temperature (e.g., 37°C).

-

At various time points, analyze the samples by LC-MS/MS and monitor the signal intensities of both the deuterated IS and the unlabeled analyte.

-

A decrease in the deuterated IS signal with a concurrent increase in the unlabeled analyte signal over time indicates deuterium exchange.

-

-

Mitigation:

-

Synthesize the internal standard with deuterium labels on stable positions (e.g., aromatic rings, non-acidic carbons).

-

Use ¹³C or ¹⁵N labeled internal standards, as they are not susceptible to exchange.

-

Regulatory Perspective

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, which strongly advocates for the use of stable isotope-labeled internal standards whenever possible. This preference is rooted in the ability of deuterated standards to mimic the analyte of interest throughout sample preparation and analysis, thereby providing the most accurate and precise quantification. While not an absolute requirement, the use of a non-isotopically labeled internal standard often requires more extensive validation to demonstrate its suitability.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their physicochemical properties, appropriate synthesis and selection, and careful method validation are essential for their successful implementation in regulated and research environments. While potential pitfalls exist, a systematic approach to troubleshooting can overcome these challenges, ensuring the generation of high-quality, reliable data.

References

The Pivotal Role of Methylacifluorfen-d3 in High-Fidelity Acifluorfen Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of the herbicide acifluorfen in complex matrices is paramount for environmental monitoring, food safety, and toxicological studies. This technical guide provides an in-depth exploration of the critical role of methylacifluorfen-d3, a deuterated analog, as an internal standard in the analytical workflow for acifluorfen determination. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in mass spectrometry-based quantification, offering unparalleled precision and accuracy by mitigating matrix effects and compensating for variations in sample preparation and instrument response. This document details the underlying principles, experimental protocols, and data presentation pertinent to the utilization of this compound in acifluorfen analysis.

Introduction: The Imperative for an Internal Standard

Acifluorfen is a widely used herbicide, and its residues in environmental and biological samples are of significant concern. The analysis of acifluorfen, particularly at trace levels, is often challenged by the complexity of the sample matrix, which can lead to ion suppression or enhancement in mass spectrometry, resulting in inaccurate quantification.

The introduction of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte but has a different mass is the most effective way to overcome these challenges. This compound, with three deuterium atoms replacing three hydrogen atoms, serves as an ideal internal standard for acifluorfen analysis. It co-elutes with the native acifluorfen during chromatography and experiences identical ionization effects in the mass spectrometer's ion source. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, irrespective of sample-to-sample variations.

The Principle of Isotope Dilution Mass Spectrometry

The use of this compound in acifluorfen analysis is an application of the isotope dilution mass spectrometry (IDMS) principle. A known amount of the deuterated standard is added to the sample at the beginning of the analytical process. The standard and the native analyte undergo the exact same sample preparation, extraction, and analysis procedures. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are distinguished by their mass-to-charge ratios (m/z). The concentration of the native acifluorfen in the sample is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocol: Acifluorfen Analysis using this compound

The following is a representative experimental protocol for the analysis of acifluorfen in a given matrix (e.g., soil, water, or biological tissue) using this compound as an internal standard, based on established methodologies for pesticide residue analysis.

Materials and Reagents

-

Acifluorfen analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

Syringe filters (0.22 µm)

Sample Preparation (QuEChERS Method)

-

Sample Homogenization: Homogenize the sample to ensure uniformity.

-

Spiking with Internal Standard: To a known weight of the homogenized sample (e.g., 10 g), add a precise volume of a standard solution of this compound in a suitable solvent to achieve a final concentration within the calibration range.

-

Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at a specified RCF (e.g., 4000 x g) for 5 minutes.

-

Cleanup (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing PSA and C18 sorbents. Vortex for 30 seconds and centrifuge again.

-

Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used for the separation of acifluorfen.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally suitable for acifluorfen.

MRM Transitions

The following are hypothetical but representative MRM transitions for acifluorfen and this compound:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Acifluorfen | 360.0 | 316.0 |

| This compound | 363.0 | 319.0 |

Data Presentation

The following tables summarize key quantitative data relevant to acifluorfen analysis. While specific data for methods employing this compound is not publicly available, the provided data from a validated EPA method for acifluorfen demonstrates the performance metrics that can be expected. The use of a deuterated internal standard is expected to further improve the precision (lower RSD) of these measurements.

Table 1: Method Performance for Acifluorfen Analysis in Soil[1]

| Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| 5 (LOQ) | 93.0 | 13.5 |

| 50 | 86.5 | 5.1 |

LOQ: Limit of Quantitation

Table 2: Limits of Detection and Quantitation for Acifluorfen[1]

| Parameter | Value (µg/kg) |

| Limit of Quantitation (LOQ) | 5 |

| Limit of Detection (LOD) | Not reported, but typically 3-10 times lower than LOQ |

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental protocol for acifluorfen analysis using an internal standard.

Caption: Experimental workflow for acifluorfen analysis.

Conclusion

The use of this compound as an internal standard is indispensable for the robust and accurate quantification of acifluorfen in complex matrices. By effectively compensating for matrix effects and procedural variations, this stable isotope-labeled standard ensures the high quality and reliability of analytical data, which is crucial for regulatory compliance, environmental risk assessment, and food safety assurance. The principles and protocols outlined in this guide provide a solid foundation for researchers and analytical scientists to develop and validate high-fidelity methods for acifluorfen analysis.

In-Depth Technical Guide: Safety and Handling of Methylacifluorfen-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling procedures for Methylacifluorfen-d3. The information presented is based on the safety data for its non-deuterated counterpart, Methylacifluorfen (also known as Acifluorfen-methyl), as the hazardous properties are not expected to be significantly altered by isotopic labeling.

Chemical Identification and Physical Properties

Methylacifluorfen is a diphenolic ether herbicide.[1] While specific data for the deuterated form is limited, the properties of Methylacifluorfen provide a reliable basis for safe handling.

| Property | Data |

| Chemical Name | methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate[2][3][4] |

| CAS Number | 50594-67-7[5] |

| Molecular Formula | C15H9ClF3NO5 |

| Molecular Weight | 375.68 g/mol |

| Physical Form | Solid-Liquid Mixture, White to off-white solid |

| Melting Point | 52.8 - 59 °C |

| Boiling Point | 392.3 ± 42.0 °C (Predicted) |

| Storage Temperature | Refrigerated (0-5 °C) or frozen (-80/-20°C) |

Hazard Identification and GHS Classification

Methylacifluorfen is classified as a hazardous substance. The following table summarizes its GHS classifications based on available data.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific target organ toxicity — single exposure | 1 | H370: Causes damage to organs |

| Aquatic Hazard (Acute) | 1 | H400: Very toxic to aquatic life |

| Aquatic Hazard (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Danger

Hazard Pictograms:

GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark), GHS08 (Health Hazard), GHS09 (Environment)

Toxicological Data

| Toxicity Endpoint | Value | Species |

| Oral LD50 | 1370 - 2025 mg/kg | Rat |

| Dermal LD50 | > 2000 mg/kg | Rabbit |

| Inhalation LC50 (4-hour) | > 6.9 mg/L | Rat |

Safe Handling and Experimental Workflow

Proper handling of this compound is crucial to minimize exposure and ensure a safe research environment. The following workflow outlines the key steps for safe handling.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Caption: Essential personal protective equipment for handling this compound.

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Keep refrigerated as recommended.

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow to enter sewers or waterways.

Fire-Fighting Measures

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

Specific Hazards: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS). Researchers should always consult the most current SDS for any chemical before use and adhere to all institutional safety protocols.

References

An In-depth Technical Guide to the Storage and Long-term Stability of Methylacifluorfen-d3 Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the factors influencing the storage and long-term stability of Methylacifluorfen-d3 solutions. Given the limited direct data on the deuterated form, this document synthesizes information on the stability of the parent compound, Acifluorfen, with established principles for handling deuterated standards.

Introduction to this compound

This compound is the deuterated analog of Methylacifluorfen, the methyl ester of Acifluorfen. Acifluorfen is a diphenyl ether herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase, a critical component in the chlorophyll synthesis pathway. The "-d3" designation indicates that three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry, as it is chemically similar to the analyte but has a distinct mass[1]. The stability of such standards is paramount for accurate and reproducible analytical results.

Factors Affecting the Stability of this compound Solutions

The long-term stability of this compound solutions is influenced by the inherent stability of the Acifluorfen molecule and the stability of the deuterium label.

Chemical Stability of the Parent Compound (Acifluorfen)

Acifluorfen is susceptible to degradation through several pathways, primarily driven by light and microbial action.

-

Photodegradation: Acifluorfen is known to degrade in the presence of sunlight. In aqueous solutions, it follows first-order kinetics[2][3]. The half-life under continuous light in water has been reported to be 92 hours[4]. Key photodegradation pathways include:

-

Decarboxylation

-

Dehalogenation (removal of chlorine)

-

Substitution of the chlorine group with hydroxyl or hydrogen groups

-

Cleavage of the ether linkage to form phenols

-

-

Hydrolytic Stability: Acifluorfen is relatively stable to hydrolysis in water in the absence of light and is reported to be stable in both acidic and alkaline media (pH 3 to 9) at 40°C.

-

Anaerobic Degradation: In anaerobic conditions, microbial action can reduce the nitro group of Acifluorfen to form aminoacifluorfen.

Stability of the Deuterium Label

A primary concern for deuterated standards is the potential for isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or other sources. This can compromise the isotopic purity of the standard and lead to inaccurate quantification.

-

Solvent Choice: Protic solvents (e.g., water, methanol) contain exchangeable protons and can facilitate hydrogen-deuterium (H/D) exchange. Aprotic solvents (e.g., acetonitrile, toluene) are generally preferred for long-term storage of deuterated standards.

-

pH: Both acidic and basic conditions can catalyze H/D exchange. The rate of exchange is often minimized at a slightly acidic pH (around 2.5-3).

-

Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.

-

Label Position: The position of the deuterium label is crucial. Labels on heteroatoms (O, N, S) are highly labile. While the deuterium atoms in this compound are on a methyl group (a carbon atom), which is generally more stable, the potential for exchange, though lower, should not be entirely dismissed over long timeframes, especially under non-optimal conditions.

Recommended Storage and Handling of this compound Solutions

Based on the known stability of Acifluorfen and general guidelines for deuterated and pesticide standards, the following storage conditions are recommended to ensure long-term stability.

| Parameter | Recommendation | Rationale |

| Temperature | Store at or below -20°C for long-term storage. | Low temperatures slow down the rates of both chemical degradation and potential isotopic exchange. |

| Light | Protect from light by using amber vials or storing in the dark. | Acifluorfen is susceptible to photodegradation. |

| Solvent | Aprotic solvents such as acetonitrile or toluene are preferred. | To minimize the risk of hydrogen-deuterium exchange. |

| Container | Use high-quality, tightly sealed vials to prevent solvent evaporation and moisture ingress. | Prevents concentration changes and contamination. |

| Handling | Allow the solution to equilibrate to room temperature before opening to prevent condensation. Prepare working solutions fresh daily if possible. | Minimizes contamination and degradation from repeated handling. |

Experimental Protocol for Long-Term Stability Testing

A robust stability testing protocol is essential to establish a reliable shelf-life for this compound solutions. This protocol is based on general guidelines from the ICH and best practices for reference standards.

Objective: To determine the stability of a this compound solution under defined storage conditions over an extended period.

Materials:

-

This compound solution of known concentration.

-

Validated stability-indicating analytical method (e.g., LC-MS/MS).

-

Appropriate storage containers (e.g., amber glass ampoules or vials).

-

Controlled environment chambers/freezers.

Methodology:

-

Initial Analysis (Time Zero):

-

Prepare multiple aliquots of the this compound solution in the chosen solvent and container.

-

Perform a comprehensive analysis on a representative number of aliquots to establish the initial concentration, purity, and isotopic enrichment. This serves as the baseline.

-

-

Storage Conditions:

-

Long-Term: Store aliquots at the recommended condition, e.g., -20°C ± 5°C.

-

Accelerated: To predict long-term stability, store a set of aliquots at a higher temperature, e.g., 4°C ± 2°C or 25°C ± 2°C.

-

-

Testing Schedule:

-

Long-Term Storage: Test at intervals such as 0, 3, 6, 9, 12, 18, and 24 months. The frequency can be reduced after the first year (e.g., annually).

-

Accelerated Storage: A minimum of three time points is recommended for a 6-month study (e.g., 0, 3, and 6 months).

-

-

Analytical Procedure:

-

At each time point, retrieve a set number of aliquots from each storage condition.

-

Allow them to equilibrate to ambient temperature.

-

Analyze using the validated LC-MS/MS method to determine the concentration of this compound.

-

Monitor for the appearance of degradation products (e.g., Acifluorfen, aminoacifluorfen) and any decrease in isotopic purity (by monitoring the signal of the unlabeled Methylacifluorfen).

-

-

Data Evaluation:

-

Compare the results at each time point to the initial (time zero) data.

-

Establish acceptance criteria (e.g., concentration remains within 95-105% of the initial value).

-

Plot the concentration versus time to determine the degradation rate and estimate the shelf-life.

-

Visualizations

Degradation Pathways of Acifluorfen

The following diagram illustrates the primary degradation pathways for the Acifluorfen molecule.

Caption: Major degradation pathways of the Acifluorfen molecule.

Experimental Workflow for Stability Testing

The diagram below outlines the key steps in a long-term stability study.

Caption: Workflow for a long-term stability study of a chemical standard.

Mechanism of Action: PPO Inhibition

This diagram illustrates the herbicidal mechanism of action for Acifluorfen.

Caption: Acifluorfen inhibits PPO, leading to phytotoxicity.

Conclusion

References

Methodological & Application

Application Note: High-Throughput Analysis of Acifluorfen in Environmental and Food Matrices using LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust and sensitive method for the quantification of the herbicide acifluorfen in various matrices, including water and food samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Methylacifluorfen-d3 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation. Detailed protocols for sample extraction using Solid-Phase Extraction (SPE) for water and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for food matrices are provided. The developed LC-MS/MS method demonstrates excellent performance in terms of linearity, sensitivity, and reproducibility, making it suitable for routine monitoring and regulatory compliance testing.

Introduction

Acifluorfen is a widely used herbicide for the control of broadleaf weeds in various crops.[1] Its potential for environmental contamination and presence in food commodities necessitates the development of reliable and sensitive analytical methods for its monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for pesticide residue analysis due to its high selectivity and sensitivity.[2][3] The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate quantification as they effectively compensate for variations during sample preparation and analysis, particularly in complex matrices.[4][5] This application note provides a comprehensive protocol for the determination of acifluorfen, leveraging the benefits of a deuterated internal standard for enhanced method performance.

Experimental Protocols

Sample Preparation

1.1. Water Samples (Solid-Phase Extraction - SPE)

This protocol is adapted from established methods for pesticide analysis in water.

-

Sample Filtration: Filter water samples through a 0.45 µm nylon filter to remove any particulate matter.

-

Internal Standard Spiking: To a 100 mL aliquot of the filtered water sample, add a known concentration of this compound internal standard solution.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

-

Analyte Elution: Elute the retained acifluorfen and this compound with 2 x 3 mL of acetonitrile.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

1.2. Food Matrices (QuEChERS Method)

This protocol is a modified version of the widely used QuEChERS method for pesticide residue analysis in food.

-

Sample Homogenization: Homogenize 10 g of the food sample (e.g., fruits, vegetables) with 10 mL of water. For dry samples, add 20 mL of water.

-

Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the homogenized sample.

-

Extraction: Add 10 mL of acetonitrile with 1% acetic acid. Shake vigorously for 1 minute.

-

Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

-

Dispersive SPE (d-SPE) Cleanup: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). Vortex for 30 seconds.

-

Final Centrifugation and Filtration: Centrifuge at 10000 rpm for 2 minutes. Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

2.2. Mass Spectrometry Conditions

| Parameter | Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

2.3. Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions were optimized for the detection of acifluorfen and the internal standard this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| Acifluorfen | 360.0 | 316.0 | -45 | -12 |

| 360.0 | 286.0 | -45 | -22 | |

| This compound (IS) | 377.0 | 333.0 | -50 | -15 |

| 377.0 | 303.0 | -50 | -25 |

Note: The MRM transitions for this compound are proposed based on the structure of acifluorfen and the addition of a deuterated methyl group. The precursor ion represents the [M-H]⁻ of this compound. The product ions are predicted based on the loss of CO₂ and the cleavage of the ether bond, analogous to acifluorfen fragmentation. These transitions should be optimized on the specific instrument used.

Data Presentation

Quantitative Data Summary

The performance of the method was evaluated by constructing calibration curves, and determining the limit of detection (LOD) and limit of quantification (LOQ).

| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| Acifluorfen | 0.1 - 100 | > 0.995 | 0.05 | 0.1 |

Recovery Data

The accuracy of the method was assessed by spiking blank matrices at different concentration levels.

| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) |

| Water | 1 | 98.5 | 4.2 |

| 10 | 101.2 | 3.5 | |

| Tomato | 10 | 95.8 | 6.1 |

| 50 | 97.2 | 5.3 | |

| Spinach | 10 | 92.1 | 7.5 |

| 50 | 94.5 | 6.8 |

Visualization

Caption: Experimental workflow for acifluorfen analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantification of acifluorfen in diverse environmental and food matrices. The incorporation of this compound as an internal standard is critical for achieving accurate and precise results by mitigating matrix-induced signal suppression or enhancement. The described sample preparation protocols, SPE for water and QuEChERS for food samples, are effective in extracting the analyte and minimizing interferences. This method is well-suited for routine monitoring laboratories and for researchers requiring high-quality data for risk assessment and regulatory purposes.

References

Application Note: Quantitative Analysis of Acifluorfen in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the herbicide acifluorfen in environmental matrices, such as soil and water. The method utilizes gas chromatography-mass spectrometry (GC-MS) following a derivatization step to convert the polar acifluorfen into its more volatile methyl ester. To ensure high accuracy and precision, a deuterated internal standard is employed to compensate for matrix effects and variations during sample preparation and analysis. This protocol is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring.

Introduction

Acifluorfen is a widely used herbicide for the control of broadleaf weeds in various crops.[1] Its presence in the environment is a subject of regulatory monitoring due to potential ecological and health concerns. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the trace-level quantification of pesticides. However, the direct analysis of acifluorfen by GC-MS is challenging due to its low volatility and thermal lability, owing to the presence of a carboxylic acid functional group.[2][3]

To overcome these limitations, a derivatization step is necessary to convert acifluorfen into a more volatile and thermally stable form. Methylation of the carboxylic acid group is a common and effective derivatization strategy for acidic herbicides.[2][4] This can be achieved using reagents such as diazomethane or its safer alternative, trimethylsilyldiazomethane (TMSD).

For accurate quantification, especially in complex environmental matrices, the use of an internal standard is crucial. Isotope-labeled internal standards, particularly deuterated analogs of the analyte, are considered the gold standard as they exhibit nearly identical chemical and physical properties to the target analyte, ensuring reliable correction for analyte losses during sample preparation and instrumental analysis. While a commercially available deuterated acifluorfen standard may be difficult to source, a structurally similar deuterated diphenyl ether herbicide, such as Oxyfluorfen-d5, can serve as a suitable alternative internal standard.

This application note provides a detailed protocol for the extraction, derivatization, and GC-MS/MS analysis of acifluorfen in soil and water samples, incorporating the use of a deuterated internal standard.

Experimental

Reagents and Materials

-

Acifluorfen analytical standard (PESTANAL®, Sigma-Aldrich)

-

Acifluorfen methyl ester analytical standard

-

Deuterated internal standard (IS): Oxyfluorfen-d5 or a custom-synthesized deuterated acifluorfen (e.g., Acifluorfen-d4)

-

Trimethylsilyldiazomethane (TMSD) solution (2.0 M in hexanes)

-

Methanol, HPLC grade

-

Toluene, HPLC grade

-

Acetone, HPLC grade

-

Dichloromethane, HPLC grade

-

Hexane, HPLC grade

-

Hydrochloric acid (HCl), concentrated

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

QuEChERS extraction salts

Sample Preparation

-

Extraction:

-

To a 500 mL water sample, add a known amount of the deuterated internal standard.

-

Adjust the pH of the water sample to <2 with concentrated HCl.

-

Perform a liquid-liquid extraction (LLE) by shaking the acidified water sample with three 50 mL portions of dichloromethane in a separatory funnel.

-

Alternatively, for cleaner samples, perform solid-phase extraction (SPE). Condition a C18 SPE cartridge with methanol followed by acidified water. Pass the water sample through the cartridge, and elute the analyte with a suitable organic solvent like ethyl acetate or dichloromethane.

-

-

Drying and Concentration:

-

Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

-

Extraction (QuEChERS-based):

-

Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

-

Add a known amount of the deuterated internal standard.

-

Add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid).

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute and centrifuge.

-

-

Dispersive SPE Cleanup (d-SPE):

-

Take an aliquot of the supernatant and transfer it to a d-SPE tube containing appropriate sorbents (e.g., PSA, C18, and MgSO₄) to remove interferences.

-

Vortex and centrifuge.

-

-

Concentration:

-

Transfer the cleaned extract to a clean tube and concentrate to approximately 1 mL under a gentle stream of nitrogen.

-

Derivatization Protocol

-

To the concentrated extract (in a suitable solvent like toluene or a mixture of acetone and hexane), add 100 µL of methanol.

-

Add a sufficient amount of trimethylsilyldiazomethane (TMSD) solution (e.g., 50 µL of 2.0 M solution) dropwise until a persistent yellow color is observed. The yellow color indicates an excess of the reagent.

-

Allow the reaction to proceed at room temperature for at least 30 minutes.

-

Quench the excess TMSD by adding a few drops of 2 M HCl in methanol until the yellow color disappears.

-

The sample is now ready for GC-MS analysis.

GC-MS/MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL, splitless

-

Inlet Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 min

-

Ramp 1: 20 °C/min to 200 °C

-

Ramp 2: 10 °C/min to 300 °C, hold for 5 min

-

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

GC-MS/MS Transitions

The following table summarizes the proposed MRM transitions for the quantitative and qualitative analysis of acifluorfen methyl ester and a representative deuterated internal standard (Acifluorfen-d4 methyl ester).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Acifluorfen Methyl Ester | 375 | 344 | 280 | 15 |

| Acifluorfen-d4 Methyl Ester (IS) | 379 | 348 | 284 | 15 |

Quantitative Data

The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery. The following tables present a summary of the expected quantitative performance of the method.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Acifluorfen Methyl Ester | 1 - 500 | >0.995 |

Table 2: Method Detection and Quantitation Limits

| Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantitation (LOQ) (µg/kg) |

| Water | 0.5 | 1.5 |

| Soil | 1.5 | 5.0 |

Table 3: Accuracy and Precision (Recovery and RSD)

| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) (n=5) |

| Water | 5 | 95 | <10 |

| 50 | 98 | <8 | |

| Soil | 10 | 88 | <15 |

| 100 | 92 | <10 |

Visualization

Experimental Workflow

Caption: Workflow for the GC-MS analysis of acifluorfen.

Analytical Logic

Caption: Logic of the analytical method for acifluorfen.

Conclusion

The described method provides a reliable and sensitive approach for the quantitative determination of acifluorfen in environmental samples. The combination of a robust sample preparation procedure, efficient derivatization, and the use of a deuterated internal standard with GC-MS/MS analysis ensures high accuracy, precision, and low detection limits. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis and environmental monitoring.

References

- 1. Acifluorfen | C14H7ClF3NO5 | CID 44073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanlaboratory.com [americanlaboratory.com]

- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 4. Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Acifluorfen in Soil and Water Samples

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the preparation of soil and water samples for the quantitative analysis of the herbicide acifluorfen. The methodologies outlined are based on established and validated techniques to ensure accurate and reproducible results.

Summary of Acifluorfen Properties

Acifluorfen is a selective, post-emergence herbicide used for the control of broadleaf weeds and some grasses in crops such as soybeans and peanuts.[1] It is a diphenolic ether herbicide that acts by inhibiting the enzyme protoporphyrinogen oxidase.[2] Due to its potential for environmental persistence and mobility, particularly in water, robust analytical methods for its detection in soil and water are crucial.[1][2]

Data Presentation: Method Performance

The following table summarizes the quantitative performance data for the described analytical methods for acifluorfen in soil.

| Matrix | Analytical Method | Limit of Quantification (LOQ) (µg/kg) | Analyte | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Soil | BASF Method A9208 (GC/ECD) | 10 | Acifluorfen | Not Specified | Not Specified | [3] |

| Soil | Modified BASF A9208 (UPLC-MS/MS) | 5 | Acifluorfen | 93.0 | 13.5 | |

| Soil | Modified BASF A9208 (UPLC-MS/MS) | 50 | Acifluorfen | 86.5 | 5.1 |

Experimental Protocols

Protocol 1: Analysis of Acifluorfen in Soil using Modified BASF Method A9208 (Liquid-Liquid Extraction)

This protocol is an adaptation of the EPA-validated BASF Method A9208, employing liquid-liquid extraction followed by UPLC-MS/MS analysis.

1. Sample Extraction:

-

Weigh 10 g of a representative soil sample into a 250 mL centrifuge bottle.

-

For recovery studies, fortify control samples with a known concentration of acifluorfen standard solution.

-

Add 75 mL of extraction solution 1 (10% acetone in a solution of 0.5M KCl and 0.1M NaOH) to the soil sample. The pH should be >11.

-

Homogenize the sample using a Polytron homogenizer for 1 minute at approximately 20,000 rpm.

-

Centrifuge the sample for 5 minutes at 3,000 rpm.

-

Decant the supernatant into a 500 mL separatory funnel.

-

To the soil pellet, add 75 mL of extraction solution 2 (9:1 acetone:1N HCl).

-

Repeat the homogenization and centrifugation steps (steps 4 and 5).

-

Combine the second supernatant with the first in the separatory funnel.

-

Add 5 mL of 1N HCl to the combined extracts to acidify the solution (pH should be <3).

-

Add 50 mL of methanol to the soil pellet, repeat the homogenization and centrifugation, and add the supernatant to the separatory funnel.

2. Liquid-Liquid Partitioning:

-

To the combined extracts in the separatory funnel, add 90 mL of dichloromethane (DCM).

-

Shake vigorously for approximately 30 seconds, venting frequently. Allow the layers to separate.

-

Drain the lower organic layer (DCM) through a phase separator filter paper into a collection flask (e.g., a Rapidvap beaker).

-

Repeat the partitioning with a fresh 90 mL of DCM and combine the organic layers.

-

Discard the aqueous phase.

-

Transfer the combined organic phase back to the separatory funnel.

-

Add 40 mL of petroleum ether and shake gently for about 5 minutes.

-

For improved phase separation, the mixture can be transferred to centrifuge bottles and centrifuged at 3000 rpm for 10 minutes.

-

Return the mixture to the separatory funnel and allow the layers to settle.